REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2O[C:10]3[CH2:13]CC[C:9]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[CH2:16]([OH:18])[CH3:17]>[Ni]>[CH2:10]1[C:9]2[C:8]3[CH:12]=[C:4]([NH2:1])[CH:5]=[CH:6][C:7]=3[O:18][C:16]=2[CH2:17][CH2:13]1
|
Name
|
5-nitro-2,3-dihydro-1H-cyclopenta[b]benzofuran
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C3=C(OC21)CCC3
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC=2OC3=C(C21)C=C(C=C3)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |